N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c17-13(10-1-4-18-8-10)14-7-11-15-12(16-19-11)9-2-5-20-6-3-9/h1,4,8-9H,2-3,5-7H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEXNKGJQHJPTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide typically involves the following steps:
Formation of the Thian Ring: The thian ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed by the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride.
Coupling of the Rings: The thian and oxadiazole rings are then coupled with the furan ring through a series of condensation reactions, often involving the use of coupling agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, converting it into more reduced forms such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thian, oxadiazole, and furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation Products: Furan-3-carboxylic acid derivatives.
Reduction Products: Amines and other reduced forms of the oxadiazole ring.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Organic Synthesis:
Mechanism of Action
The mechanism of action of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in microbial and cancer cell proliferation.
Pathways Involved: It can interfere with key biochemical pathways, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
Oxadiazole-Based Derivatives
Compounds sharing the 1,2,4-oxadiazole core but differing in substituents include:
Key Observations :
- Bioisosteric Replacements : Replacing thian-4-yl with thiophen-2-yl (as in ) reduces molecular weight by ~16 g/mol and increases aromaticity, which may enhance binding to hydrophobic enzyme pockets.
Thiadiazole and Thiazole Derivatives
Compounds with related sulfur-containing heterocycles (e.g., 1,3,4-thiadiazole, thiazole) exhibit diverse bioactivities:
Comparison :
- Oxadiazole vs. Thiadiazole : The 1,2,4-oxadiazole in the target compound offers greater oxidative stability than 1,3,4-thiadiazole derivatives, which may degrade more readily in vivo .
- Thiazole vs. Oxadiazole : Thiazole-containing analogs (e.g., ) often exhibit stronger hydrogen-bonding capacity due to the additional nitrogen atom but may suffer from faster metabolic clearance .
Pharmacological Activity Trends
While direct activity data for the target compound is unavailable, inferences can be drawn from structurally related molecules:
Target Compound Hypotheses :
- The furan-3-carboxamide moiety may confer selectivity toward enzymes with polar active sites (e.g., bacterial DNA gyrase) .
Physicochemical Properties
Biological Activity
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide is a compound that exhibits significant biological activity due to its unique structural features. This article provides an overview of its synthesis, mechanisms of action, and biological evaluations, particularly focusing on its anticancer properties and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : This is achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under oxidative conditions.
- Attachment of the Thian Group : The thian group is introduced through nucleophilic substitution involving a thian precursor.
- Formation of the Furan Carboxamide : The final step involves coupling the oxadiazole-thian intermediate with furan-3-carboxylic acid under amide bond-forming conditions.
These synthetic routes have been optimized to enhance yield and purity, potentially employing advanced techniques such as continuous flow reactors.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The oxadiazole ring plays a crucial role in modulating enzyme or receptor activity, while the thian group may enhance binding affinity. The furan ring contributes to the compound's stability and reactivity, making it an effective candidate for therapeutic applications.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of compounds related to oxadiazoles, including this compound. Here are some key findings:
- Cell Line Studies : Compounds with similar structures have shown potent inhibitory effects against various cancer cell lines. For instance, a related oxadiazole derivative demonstrated an IC50 value of 1.18 µM against HEPG2 liver cancer cells, significantly lower than standard treatments like staurosporine (IC50 = 4.18 µM) .
Mechanistic Insights
The mechanism underlying the anticancer activity often involves the inhibition of specific enzymes associated with tumor progression. For example, compounds containing oxadiazole moieties have been shown to selectively inhibit carbonic anhydrases (CAs), which are implicated in cancer metabolism and progression .
Case Studies
- In Vitro Studies : A study evaluated several oxadiazole derivatives against a panel of cancer cell lines, revealing that certain compounds exhibited high cytotoxicity with IC50 values in the micromolar range. Notably, derivatives showed selectivity towards specific cancer types, indicating potential for targeted therapies .
- Molecular Docking Studies : Computational studies have suggested that this compound has favorable binding interactions with key enzymes involved in cancer progression, further supporting its potential as a therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
